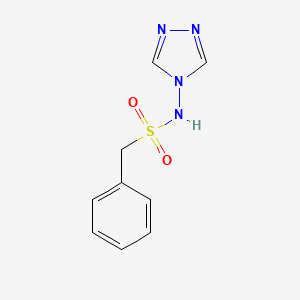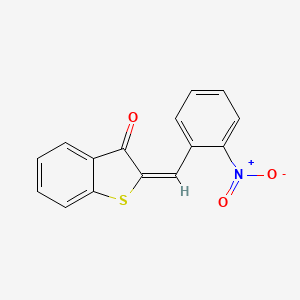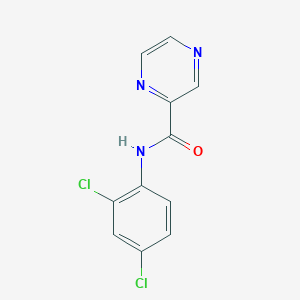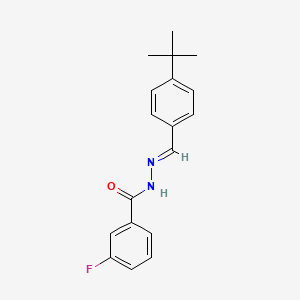
1-phenyl-N-4H-1,2,4-triazol-4-ylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of sulfonamide derivatives, including compounds similar to 1-phenyl-N-4H-1,2,4-triazol-4-ylmethanesulfonamide, often involves regioselective reactions and the use of specific sulfonamidation techniques. For instance, the regioselective synthesis of 2-(phenylsulfonyl)-2H-1,2,3-triazole through a sulfonamidation reaction highlights the methodological approaches employed in the synthesis of such compounds, emphasizing the importance of selectivity, yield, and operational simplicity in these processes (Salinas-Torres et al., 2022).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial for understanding their biological activity and chemical behavior. Studies involving X-ray crystallography and spectroscopic methods (FT-IR, UV-Vis, NMR) are instrumental in determining the configuration and conformation of these molecules, which directly impacts their reactivity and interaction with biological targets. For example, quantum mechanical calculations and spectroscopic investigations provide detailed insights into the molecular structure, including bond lengths, angles, and electronic properties, facilitating a deeper understanding of their chemical nature and potential applications (Govindasamy & Gunasekaran, 2015).
Aplicaciones Científicas De Investigación
Environmental Monitoring and Effects
Polyfluoroalkyl Chemicals (PFCs) Exposure : Studies have documented widespread exposure to PFCs, including perfluorooctane sulfonic acid (PFOS) and perfluorooctanoic acid (PFOA), across the general U.S. population. Changes in manufacturing practices have affected exposure levels, emphasizing the importance of monitoring environmental contaminants and their potential impact on public health (Calafat et al., 2007).
Indoor Air and Dust Contamination : Research on indoor air and dust has highlighted the presence of perfluorinated alkyl sulfonamides (PFASs), indicating indoor environments as significant sources of exposure to these compounds. This underscores the need for understanding the behavior of sulfonamides in indoor environments and their implications for human exposure (Shoeib et al., 2005).
Pharmacokinetics and Drug Safety
Nonlinear Pharmacokinetics : A study on CI-912, a compound with a sulfonamide group, in epileptic patients demonstrated nonlinear pharmacokinetics, which is crucial for optimizing dosing regimens and ensuring drug safety and efficacy (Wagner et al., 1984).
Sulfonamide Hypersensitivity Reactions : Research has indicated a significant association between slow acetylator phenotype and sulfonamide hypersensitivity reactions. This finding is essential for assessing patient risk factors and managing adverse drug reactions (Rieder et al., 1991).
Safety and Hazards
Direcciones Futuras
The future directions for research on 1-phenyl-N-4H-1,2,4-triazol-4-ylmethanesulfonamide could include further investigation of its potential anticancer activities and its mechanism of action. Additionally, more studies could be conducted to understand its safety profile and potential side effects .
Propiedades
IUPAC Name |
1-phenyl-N-(1,2,4-triazol-4-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2S/c14-16(15,12-13-7-10-11-8-13)6-9-4-2-1-3-5-9/h1-5,7-8,12H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUGHNMRMYUANA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NN2C=NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitrophenyl]-1H-tetrazole](/img/structure/B5509331.png)
![2,2,4-trimethyl-1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B5509338.png)
![8-fluoro-N-[2-(1-pyrrolidinylsulfonyl)ethyl]-2-quinolinecarboxamide](/img/structure/B5509339.png)
![3-(1-methylbutyl)-8-[(6-methylpyridin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5509347.png)
![2-(2-naphthyloxy)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]propanamide](/img/structure/B5509351.png)




![(1S*,5R*)-3-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509403.png)
![N-{(3S*,4R*)-1-[4-(difluoromethoxy)benzoyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5509408.png)
![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5509413.png)
![7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5509415.png)
![1-{4-[(2-phenyl-4-quinazolinyl)amino]phenyl}ethanone](/img/structure/B5509423.png)